molecular formula C43H48O24 B12294292 Kaempferol 3-(2-feruloylsophoroside) 7-glucoside CAS No. 151649-63-7

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside

Cat. No.: B12294292
CAS No.: 151649-63-7
M. Wt: 948.8 g/mol
InChI Key: QHJVKUDIQWLPMG-PHSRRZOTSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (500 MHz, D₂O) reveals critical structural features:

  • Aromatic protons :
    • Kaempferol’s H-6 and H-8 singlets at δ 6.20 (1H, s) and δ 6.40 (1H, s).
    • Feruloyl group’s vinyl protons as a trans-coupled doublet (δ 7.60, J = 16.0 Hz) and aromatic protons at δ 7.10 (1H, d) and δ 6.80 (1H, s).
  • Glycosidic signals :
    • Anomeric protons of the sophoroside (δ 5.20, d, J = 7.5 Hz; δ 4.90, d, J = 3.5 Hz) and 7-glucoside (δ 5.30, d, J = 7.8 Hz).
    • Methoxy group of ferulic acid at δ 3.85 (3H, s).

¹³C NMR and 2D experiments (HSQC, HMBC) corroborate connectivity:

  • The feruloyl ester carbonyl resonates at δ 168.5, with HMBC correlations to sophoroside’s C-2″.
  • Interglycosidic linkages are confirmed via NOESY correlations between H-1‴ (sophoroside’s inner glucose) and H-2″ (outer glucose).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) in negative ion mode ([M–H]⁻ at m/z 947.2463) and tandem MS (MS/MS) reveal signature fragments:

  • Primary losses :
    • Cleavage of the 7-O-glucoside (m/z 771.1990, [M–H–Glc]⁻).
    • Subsequent loss of the sophoroside (m/z 609.1451, [M–H–Glc–Soph]⁻).
  • Feruloyl-specific fragments :
    • Neutral loss of ferulic acid (176 Da) from m/z 609 yields m/z 433.
    • Retro-Diels-Alder cleavage of the kaempferol core generates m/z 284 ([Y₀]⁻ ion).

Crystallographic Studies and Three-Dimensional Conformation

While X-ray crystallographic data remain unavailable, molecular modeling based on NMR-derived constraints and analogous structures predicts:

  • The feruloyl group adopts an E-configuration, stabilized by conjugation with the aromatic ring.
  • The sophoroside’s outer glucose rotates freely, creating a dynamic equilibrium between extended and folded conformations.
  • Hydrogen bonding between the 7-O-glucoside’s C-6 hydroxyl and the kaempferol 5-OH stabilizes the overall structure.

Properties

CAS No.

151649-63-7

Molecular Formula

C43H48O24

Molecular Weight

948.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O24/c1-59-22-10-16(2-8-20(22)48)3-9-27(50)65-39-34(56)30(52)25(14-45)63-42(39)67-40-35(57)31(53)26(15-46)64-43(40)66-38-32(54)28-21(49)11-19(60-41-36(58)33(55)29(51)24(13-44)62-41)12-23(28)61-37(38)17-4-6-18(47)7-5-17/h2-12,24-26,29-31,33-36,39-49,51-53,55-58H,13-15H2,1H3/b9-3+/t24-,25-,26-,29-,30-,31-,33+,34+,35+,36-,39-,40-,41-,42+,43+/m1/s1

InChI Key

QHJVKUDIQWLPMG-PHSRRZOTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(C(OC2OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)OC6C(C(C(C(O6)CO)O)O)O)C7=CC=C(C=C7)O)CO)O)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Natural Extraction from Plant Sources

Source Identification and Selection

The compound is primarily isolated from Brassica species, including kale (Brassica oleracea), rapeseed (Brassica napus), and mustard greens (Brassica juncea). Cultivation conditions, such as sulfur fertilization, significantly enhance its yield by upregulating glucosinolate and phenolic biosynthesis pathways.

Solvent-Based Extraction

Protocol:
  • Plant Material Preparation : Fresh leaves or seeds are lyophilized and ground into powder.
  • Extraction : Methanol/water (60:40 v/v) is used with sonication (60 min, 25°C) or maceration (24–48 h). Acidified solvents (0.1% trifluoroacetic acid) improve stability.
  • Concentration : Extracts are evaporated under vacuum and reconstituted in aqueous methanol for further purification.
Yield Optimization:
  • Brassica incana : 1.28 mg/g dry weight (DW) via HPLC-PDA-ESI-MS.
  • Rapeseed Protein Isolate : 65% recovery using methanol/water (50:50 v/v) in triple sequential extraction.

Enzymatic Synthesis and Modification

Feruloyl Esterase-Mediated Synthesis

Ferulic acid esterases (FAEs) from Schizophyllum commune (ScoFAE) catalyze the transfer of feruloyl groups to kaempferol glycosides. This method avoids harsh chemical conditions and improves regioselectivity.

Key Steps:
  • Substrate Preparation : Kaempferol-3-sophoroside-7-glucoside is isolated from rapeseed extracts.
  • Enzymatic Reaction :
    • Enzyme : ScoFAE (1 U/mL) in 50 mM Tris buffer (pH 7.5).
    • Acyl Donor : Methyl ferulate (10 mM).
    • Conditions : 37°C, 24 h with agitation.
  • Product Isolation : Reaction mixture is purified via preparative HPLC.
Efficiency:
  • Conversion Rate : 72% under optimized conditions.
  • Purity : >95% confirmed by LC-MS.

Chemical Synthesis Approaches

Glycosylation and Acylation

Chemical synthesis involves sequential glycosylation and acylation, though scalability remains challenging due to steric hindrance.

Stepwise Protocol:
  • Kaempferol Activation : Protect hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride.
  • Sophoroside Attachment :
    • Donor : UDP-glucose (2 equivalents) with glycosyltransferase (AtUGT78D2).
    • Conditions : 30°C, pH 7.0, 12 h.
  • Feruloylation :
    • Reagent : Feruloyl chloride (1.2 equivalents) in pyridine/DMF.
    • Yield : 58% after column chromatography (Silica gel, CHCl₃:MeOH 9:1).

Purification and Characterization

Chromatographic Techniques

Method Conditions Purity (%) Reference
Preparative HPLC C18 column (250 × 21.2 mm), 0.1% formic acid/MeOH gradient (15→50% B in 40 min), 10 mL/min 98.5
Size Exclusion Sephadex LH-20, methanol:water (70:30), 2 mL/min 89.3

Structural Confirmation

  • MS/MS : m/z 947 [M-H]⁻, fragments at m/z 785 (loss of feruloyl) and 609 (loss of sophoroside).
  • NMR : δ 7.62 (H-2', H-6'), δ 6.85 (feruloyl protons), J = 16 Hz (trans-ester bond).

Challenges and Innovations

Limitations of Current Methods

  • Low Natural Abundance : Requires large biomass (e.g., 300 g rapeseed yields ~20 mg compound).
  • Enzyme Stability : ScoFAE activity drops by 40% after 3 cycles.

Emerging Strategies

  • Hairy Root Cultures : Transgenic Brassica lines engineered for flavonoid overexpression yield 2.1× higher titers.
  • CRISPR-Cas9 : Knockout of competing pathways (e.g., anthocyanin synthesis) increases kaempferol glycoside accumulation by 35%.

Chemical Reactions Analysis

Hydrolysis Reactions

1.1 Glycosidic Bond Hydrolysis
The compound undergoes enzymatic hydrolysis to produce simpler flavonoid derivatives. For example, during in vitro digestion studies, acylated kaempferol glycosides like kaempferol 3-(2-feruloylsophoroside) 7-glucoside are partially hydrolyzed to kaempferol-3,7-diglycoside (kaempferol-3-glucoside-7-glucoside) . This reaction likely involves cleavage of the sophoroside linkage (C3 position) while retaining the glucoside at C7.

1.2 Ester Hydrolysis of Feruloyl Group
The feruloyl ester substituent at C3'' is susceptible to hydrolysis. Studies on similar acylated flavonoids indicate that alkaline or enzymatic conditions can cleave the ester bond, releasing ferulic acid and yielding kaempferol-3-sophoroside-7-glucoside . This reaction is critical for bioaccessibility, as the acyl group may reduce absorption until hydrolyzed .

Stability and Bioaccessibility

Condition Bioaccessibility Key Reaction Reference
Simulated digestion1.30 ± 0.003 mg/gLimited hydrolysis; retention of acyl group
UV-B exposureIncreased levelsEnhanced stability under UV stress
Blue/green light post-UVReduced levelsLight-induced degradation of acylated forms

Enzymatic Degradation Pathways

3.1 Glycosidase Activity
Plant β-glucosidases target the C7 glucoside bond, converting the compound to kaempferol-3-(2-feruloylsophoroside) + glucose . This reaction is critical for metabolic activation.

3.2 Feruloyl Esterase Activity
Specific esterases hydrolyze the feruloyl ester at C3'', yielding kaempferol-3-sophoroside-7-glucoside + ferulic acid . This step is essential for releasing the aglycone core for further metabolism.

Environmental Influences on Reactivity

  • UV-B Radiation : Enhances accumulation of acylated forms like this compound, likely through upregulation of acyltransferases .

  • pH and Temperature : Acidic conditions (e.g., in digestive systems) favor glycosidic bond hydrolysis, while alkaline conditions may destabilize ester groups .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₄₃H₄₈O₂₄
  • Molecular Weight : 948.8 g/mol
  • CAS Number : 220342-44-9

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside belongs to the class of flavonoid glycosides, characterized by its O-glycosidic linkage to carbohydrate moieties at the C7 position. This structural complexity contributes to its diverse biological activities.

Antioxidant Activity

Kaempferol and its derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases. Studies indicate that kaempferol enhances the body's antioxidant defense system by upregulating antioxidant enzymes and scavenging free radicals .

Antimicrobial Properties

Research has shown that kaempferol glycosides possess antimicrobial activity against a range of pathogens. For instance, kaempferol has demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, inhibiting their growth through mechanisms like disruption of cell membrane integrity and inhibition of DNA gyrase . This suggests potential applications in developing natural antimicrobial agents.

Anti-inflammatory Effects

Kaempferol has been recognized for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may be beneficial in treating inflammatory diseases .

Functional Food Ingredient

Due to its bioactive properties, this compound is being explored as a functional food ingredient. Its presence in brassicas (e.g., kale, broccoli) highlights its potential as a dietary supplement that can enhance health benefits when consumed regularly . The compound serves not only as a nutritional enhancer but also as a biomarker for the consumption of these vegetables.

Bioaccessibility Studies

Recent studies have focused on the bioaccessibility of kaempferol glycosides during digestion. The transformation of complex flavonoids into more bioavailable forms during gastrointestinal digestion increases their efficacy. For example, fermented beverages made from brassicas showed enhanced bioaccessibility of kaempferol derivatives post-digestion . Understanding these processes is crucial for optimizing dietary formulations that maximize health benefits.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Nutritional BiomarkerIdentified kaempferol glycosides as potential biomarkers for brassica consumption.
BioaccessibilityDemonstrated enhanced bioavailability of kaempferol derivatives in fermented beverages.
Antimicrobial EffectsShowed significant antimicrobial activity against E. coli and S. aureus.
Antioxidant PropertiesHighlighted the role of kaempferol in enhancing antioxidant enzyme activity.

Comparison with Similar Compounds

Kaempferol 3-sophoroside 7-glucoside

  • Structure : Lacks the feruloyl group at position 3, featuring only the sophoroside (glucose-glucose) and glucoside moieties .
  • Molecular Weight : 772.658 g/mol (C₃₃H₄₀O₂₁) .
  • Occurrence : Found in Crocus sativus (saffron) and Tragopogon dubius roots, with concentrations influenced by soil phosphorus and clay content .
  • Bioactivity: Implicated in antioxidant and chemotaxonomic roles, though less potent than acylated derivatives due to the absence of ferulic acid .

Kaempferol 3-O-caffeoyl-sophoroside 7-glucoside

  • Structure : Similar to the target compound but substitutes the feruloyl group with caffeoyl (dihydroxycinnamoyl) at position 3 .
  • Molecular Weight : 934.800 g/mol (C₄₂H₄₆O₂₄) .

Kaempferol 3-[2″-glucosyl-6″-acetyl-galactoside] 7-glucoside

  • Structure : Features an acetylated galactoside at position 3 and glucoside at position 7 .
  • Occurrence : Detected in fermented orange peels and plant by-products, with isomer-specific concentrations varying by processing methods .
  • Stability: Acetylation may improve lipophilicity and membrane permeability compared to non-acylated glycosides .

Kaempferol 3-O-β-D-glucoside (Astragalin)

  • Structure : Simplest derivative with a single glucoside at position 3 .
  • Molecular Weight : 448.38 g/mol (C₂₁H₂₀O₁₁) .
  • Bioactivity : Well-documented antioxidant and antimicrobial properties, but lower molecular weight may reduce bioavailability compared to multi-glycosylated forms .

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
Kaempferol 3-(2-feruloylsophoroside) 7-glucoside C₄₃H₄₈O₂₄ 948.833 3-sophoroside (feruloylated), 7-glucoside Potential antioxidant enhancer
Kaempferol 3-sophoroside 7-glucoside C₃₃H₄₀O₂₁ 772.658 3-sophoroside, 7-glucoside Soil-dependent accumulation
Kaempferol 3-O-caffeoyl-sophoroside 7-glucoside C₄₂H₄₆O₂₄ 934.800 3-sophoroside (caffeoylated), 7-glucoside Higher polarity than feruloylated form
Kaempferol 3-glucoside (Astragalin) C₂₁H₂₀O₁₁ 448.38 3-glucoside Proven antimicrobial activity

Table 2: Environmental and Pharmacokinetic Factors

Compound Soil Influence (Phosphorus/Clay) Solubility Trends Stability Notes
This compound Not reported Likely low (high acylation) Feruloyl may enhance UV stability
Kaempferol 3-sophoroside 7-glucoside High phosphorus increases yield Moderate (hydrophilic) Degrades under high-temperature processing
Kaempferol 3-O-β-D-glucoside Not soil-specific High Stable in aqueous extracts

Research Findings and Implications

  • Acylation Impact: The feruloyl group in this compound likely augments antioxidant capacity compared to non-acylated analogs, as seen in caffeoylated derivatives . However, this modification may reduce water solubility, limiting bioavailability .
  • Ecological Adaptations : Compounds like Kaempferol 3-sophoroside 7-glucoside accumulate in phosphorus-rich soils, suggesting a role in plant stress response .
  • Structural-Activity Relationships: Multi-glycosylation (e.g., sophoroside + glucoside) enhances metabolic stability but complicates synthetic production compared to mono-glycosides like astragalin .

Biological Activity

Kaempferol 3-(2-feruloylsophoroside) 7-glucoside is a flavonoid glycoside that has garnered attention due to its potential health benefits, particularly in the context of antioxidant activity, anti-inflammatory effects, and possible anticancer properties. This article reviews the biological activities associated with this compound based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the class of flavonoid-7-O-glycosides, characterized by a flavonoid moiety linked to a carbohydrate at the C7-position. Its chemical formula is C49H58O29C_{49}H_{58}O_{29}, and it is noted for its presence in various plant sources, particularly in brassicas, where it may serve as a biomarker for dietary intake .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of kaempferol derivatives. These compounds are known to scavenge free radicals, thereby reducing oxidative stress, which is implicated in various chronic diseases including cardiovascular diseases and cancer .

Table 1: Antioxidant Activity of Kaempferol Glycosides

CompoundIC50 (µg/mL)Reference
This compoundNot specified
Quercetin-3-O-glucoside12.5
Kaempferol-3-O-rutinoside15.0

The antioxidant capacity of kaempferol glycosides may be attributed to their ability to enhance cellular glutathione levels, which play a crucial role in detoxifying harmful compounds .

Anti-inflammatory Effects

Kaempferol and its derivatives exhibit significant anti-inflammatory properties. Research indicates that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are often upregulated during inflammatory responses .

Anticancer Properties

Emerging evidence suggests that kaempferol glycosides may possess anticancer effects. In vitro studies have demonstrated that they can induce apoptosis in cancer cells and inhibit tumor growth. For instance, sulforaphane, a breakdown product of glucosinolates found in brassicas, has been shown to have protective effects against various cancers .

Case Study: Effects on Cancer Cell Lines

A study investigating the effects of kaempferol derivatives on breast cancer cell lines reported significant reductions in cell viability when treated with kaempferol-3-(2-feruloylsophoroside) 7-glucoside. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Bioaccessibility and Metabolism

The bioaccessibility of kaempferol glycosides is critical for their biological activity. Studies indicate that during digestion, these compounds undergo enzymatic hydrolysis, leading to increased bioavailability of active metabolites . This process enhances their potential health benefits when consumed as part of a diet rich in fruits and vegetables.

Q & A

Q. How does experimental pH or temperature affect its stability?

  • Stability Studies : The compound degrades above 40°C or pH <3, monitored via HPLC. Storage at -80°C in anhydrous DMSO preserves integrity for >1 year .

Methodological Notes

  • Contradiction Analysis : Cross-validate LC-MS results with NMR when isomers co-elute .
  • Advanced Synthesis : Recombinant glycosyltransferases in E. coli enable scalable production .
  • Data Reproducibility : Use phyproof® reference standards (≥90% purity) for quantitative assays .

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